2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyrazole-acetamide derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group at position 5, a methylsulfanyl group at position 3 of the pyrazole core, and an acetamide linker bound to a 3,5-dimethylphenyl group. The methylsulfanyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-13-8-14(2)10-16(9-13)26-19(31)12-30-21(25)20(24(28-30)35-5)23-27-22(29-34-23)15-6-7-17(32-3)18(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXMCDQSKTGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative.
Introduction of the pyrazole ring: This step might involve the reaction of the oxadiazole intermediate with a suitable hydrazine derivative.
Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the acetamide group: This step involves the reaction of the intermediate with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound may exhibit biological activity, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways.
Medicine
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives, primarily differing in heterocyclic cores, substituents, and bioactivity profiles. Below is a detailed analysis:
Structural Analogues and Key Differences
Pharmacological and Physicochemical Comparisons
- Lipophilicity : The target compound’s methylsulfanyl group likely increases logP compared to triazole-based analogues with polar substituents (e.g., pyridinyl in ) .
- Bioactivity: While direct data for the target compound are unavailable, structurally related acetamides exhibit anti-exudative activity (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives in showed 40–60% inhibition in inflammation models at 10 mg/kg) . The 3,4-dimethoxyphenyl group in the target compound may similarly modulate inflammatory pathways via COX or LOX inhibition.
- Synthetic Accessibility : The oxadiazole core in the target compound requires multi-step synthesis (e.g., cyclization of thiosemicarbazides, as in ), whereas triazole analogues are often synthesized via Huisgen cycloaddition or thiol-alkyne coupling .
Electronic and Steric Effects
- Substituents like 3,4-dimethoxyphenyl provide steric bulk and electron-donating effects, which may hinder rotational freedom but enhance affinity for hydrophobic binding pockets .
Research Findings and Implications
- Anti-Inflammatory Potential: Analogues with sulfanyl-acetamide scaffolds (e.g., ) demonstrate anti-exudative activity, suggesting the target compound may share similar mechanisms, though validation is required.
- Kinase Inhibition : Pyrazole-oxadiazole hybrids are reported in kinase inhibition studies (e.g., VEGF-R2), where the oxadiazole acts as a hydrogen-bond acceptor .
- Metabolic Stability : Triazole-based analogues () may exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation compared to oxadiazoles.
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,5-dimethylphenyl)acetamide is a novel synthetic derivative that incorporates multiple bioactive moieties. Its structure suggests potential applications in various therapeutic areas, particularly in oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a complex structure with several functional groups:
- Amino group : Contributes to hydrogen bonding and biological interactions.
- Oxadiazole ring : Known for its antimicrobial and anticancer properties.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic effects.
- Dimethoxyphenyl group : May enhance lipophilicity and bioavailability.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant antitumor activity. For instance, derivatives containing oxadiazole and pyrazole rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | |
| Compound B | MCF7 (Breast) | 8.0 | |
| Compound C | HeLa (Cervical) | 15.0 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the oxadiazole ring is particularly noteworthy as it has been linked to enhanced cytotoxicity against cancer cells.
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial strains. Studies have shown that oxadiazole derivatives possess significant antibacterial properties:
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Cytotoxicity Studies
Cytotoxicity assessments performed on L929 fibroblast cells indicated varying degrees of toxicity among related compounds:
These results suggest that while some derivatives exhibit cytotoxic effects, others may promote cell viability, indicating a complex interaction with cellular mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of related oxadiazole derivatives that demonstrated enhanced biological activity compared to standard treatments like ciprofloxacin. The study highlighted the structural modifications that led to increased potency against resistant bacterial strains and cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
